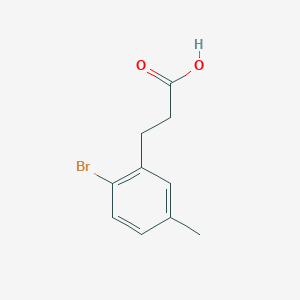
3-(2-Brom-5-methylphenyl)propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atom at the second position of the phenyl ring is substituted by a bromine atom, and the fifth position is substituted by a methyl group
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-5-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-5-methylphenyl)propanoic acid typically involves the bromination of 5-methylphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 3-(2-Bromo-5-methylphenyl)propanoic acid.
Types of Reactions:
Substitution Reactions: The bromine atom in 3-(2-Bromo-5-methylphenyl)propanoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-(2-Bromo-5-carboxyphenyl)propanoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol, 3-(2-Bromo-5-methylphenyl)propanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of 3-(2-Hydroxy-5-methylphenyl)propanoic acid or 3-(2-Amino-5-methylphenyl)propanoic acid.
Oxidation: Formation of 3-(2-Bromo-5-carboxyphenyl)propanoic acid.
Reduction: Formation of 3-(2-Bromo-5-methylphenyl)propanol.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-5-methylphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
3-(2-Bromophenyl)propanoic acid: Lacks the methyl group at the fifth position, which may affect its reactivity and biological activity.
3-(2-Chloro-5-methylphenyl)propanoic acid: Substitution of bromine with chlorine, which may alter its chemical properties and applications.
3-(2-Bromo-5-methoxyphenyl)propanoic acid: Substitution of the methyl group with a methoxy group, potentially affecting its solubility and reactivity.
Uniqueness: 3-(2-Bromo-5-methylphenyl)propanoic acid is unique due to the presence of both bromine and methyl groups, which confer specific chemical and biological properties. These substitutions can influence its reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-(2-bromo-5-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSXBQBQFNUGMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
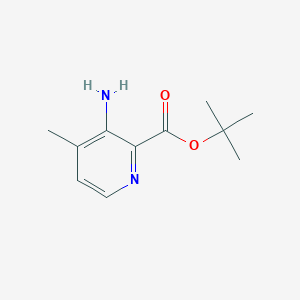
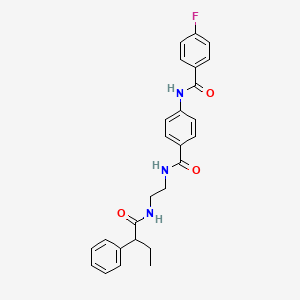
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)
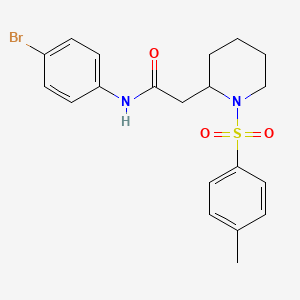
![2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409389.png)
![7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2409390.png)
![N-[Cyano(cyclohexyl)methyl]-4-(difluoromethyl)benzamide](/img/structure/B2409392.png)

![2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2409395.png)

![4-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2409397.png)
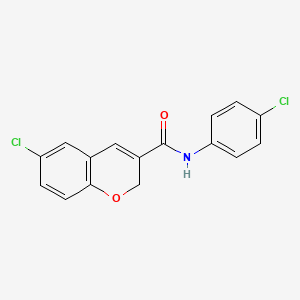

![2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol](/img/structure/B2409404.png)
